molecular formula C11H16N2O2 B5102262 1-(2-Methoxyethyl)-3-(4-methylphenyl)urea CAS No. 59759-09-0

1-(2-Methoxyethyl)-3-(4-methylphenyl)urea

Cat. No.: B5102262
CAS No.: 59759-09-0
M. Wt: 208.26 g/mol
InChI Key: OMBKFUXHTDGNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-(4-methylphenyl)urea is a urea derivative characterized by a methoxyethyl group attached to one nitrogen atom of the urea core and a 4-methylphenyl group attached to the other. Urea derivatives are widely studied for their biological activities, including kinase inhibition, anticancer, and antimicrobial properties . The methoxyethyl substituent may enhance solubility and metabolic stability compared to bulkier or more polar groups, while the 4-methylphenyl group contributes to hydrophobic interactions in target binding.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9-3-5-10(6-4-9)13-11(14)12-7-8-15-2/h3-6H,7-8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBKFUXHTDGNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975168
Record name N'-(2-Methoxyethyl)-N-(4-methylphenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59759-09-0
Record name NSC124873
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(2-Methoxyethyl)-N-(4-methylphenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(4-methylphenyl)urea typically involves the reaction of 2-methoxyethylamine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Methoxyethylamine+4-Methylphenyl isocyanateThis compound\text{2-Methoxyethylamine} + \text{4-Methylphenyl isocyanate} \rightarrow \text{this compound} 2-Methoxyethylamine+4-Methylphenyl isocyanate→this compound

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxyethyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(4-methylphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

4-Methoxyphenyl vs. 4-Methylphenyl Groups

  • This compound was synthesized in 72% yield via a one-step carbonylation reaction with triphosgene . Contrast: Replacing the methoxy group with a methyl group (as in the target compound) reduces polarity, which may alter binding affinity in hydrophobic pockets but improve metabolic resistance to demethylation.

Halogenated Aromatic Rings

  • This compound’s synthesis emphasizes the use of chlorinated precursors, which may require stricter reaction conditions .

Variations in the Urea Side Chain

Methoxyethyl vs. Hydroxyethyl Groups

  • 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea ():
    The hydroxyethyl group enables hydrogen bonding, improving water solubility but increasing susceptibility to oxidative metabolism. Crystallographic data confirm its stable conformation, which may influence binding kinetics .
  • However, this group may also lead to off-target effects due to nonspecific ionic interactions .

Methoxyethyl vs. Trifluoromethylphenyl Groups

  • 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea ():
    The trifluoromethyl groups confer strong electron-withdrawing effects and lipophilicity, often improving target affinity in kinase inhibitors. This compound’s synthesis involved sequential functionalization of the urea core, highlighting the versatility of methoxyethyl groups in modular designs .

Heterocyclic vs. Aromatic Urea Derivatives

  • 1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (): Incorporation of pyridine and trimethoxyphenyl groups introduces heterocyclic diversity, which can modulate π-π stacking and solubility. This derivative showed notable antiproliferative activity in vitro, suggesting that hybrid aromatic-heterocyclic ureas are promising for anticancer applications .

Data Tables

Table 2: Reaction Optimization Insights from Analogous Ureas

Compound Key Reaction Insight Reference
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Stirring time post-aniline addition critically impacts yield (15 min → 3 h increased yield)
1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea Sequential carbamate formation followed by substitution improves purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.